(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride

Catalog No.
S3403100
CAS No.
2089389-09-1
M.F
C9H13ClFNO
M. Wt
205.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydroch...

CAS Number

2089389-09-1

Product Name

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride

IUPAC Name

(1S)-1-(4-fluoro-3-methoxyphenyl)ethanamine;hydrochloride

Molecular Formula

C9H13ClFNO

Molecular Weight

205.66

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)7-3-4-8(10)9(5-7)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1

InChI Key

HBJULLIYARHDSU-RGMNGODLSA-N

SMILES

CC(C1=CC(=C(C=C1)F)OC)N.Cl

Canonical SMILES

CC(C1=CC(=C(C=C1)F)OC)N.Cl

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)F)OC)N.Cl

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is a chiral compound that belongs to the class of phenethylamines. It features a substituted phenyl ring, showcasing a fluorine atom and a methoxy group in its structure, which contributes to its unique chemical properties. The presence of the amine functional group indicates potential for biological activity, particularly in neurotransmitter systems.

Typical of amines and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, participating in reactions with electrophiles.
  • Reduction Reactions: The compound may undergo reduction to form secondary or tertiary amines.
  • Acylation: The amine can react with acyl chlorides to form amides.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study.

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride exhibits notable biological activities, particularly as a serotonin and norepinephrine reuptake inhibitor. Its structural characteristics allow it to interact with various receptors in the central nervous system, making it a candidate for research into treatments for mood disorders and other neurological conditions. Studies have shown that compounds with similar structures often display enhanced bioactivity due to their ability to mimic natural neurotransmitters .

Several methods exist for synthesizing (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride:

  • Starting Materials: The synthesis typically begins with 4-fluoro-3-methoxybenzaldehyde.
  • Reductive Amination: This method involves the reaction of the aldehyde with an appropriate amine in the presence of a reducing agent such as sodium cyanoborohydride.
  • Hydrochloride Formation: The final step often includes the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

These synthetic routes are designed to ensure high yields and purity of the final product.

The primary applications of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride include:

  • Pharmaceutical Research: Investigated as a potential treatment for depression and anxiety due to its action on neurotransmitter systems.
  • Chemical Probes: Used in biological assays to study receptor interactions and signaling pathways.
  • Synthetic Intermediates: Serves as a precursor for synthesizing more complex pharmaceutical compounds.

Interaction studies have shown that (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride can bind selectively to serotonin and norepinephrine transporters. These interactions are crucial for understanding its pharmacological profile and potential therapeutic effects. Additionally, studies utilizing computational methods like quantitative structure-activity relationship modeling have provided insights into how structural modifications can influence binding affinity and efficacy .

Several compounds share structural similarities with (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride, including:

Compound NameStructural FeaturesBiological Activity
1-(4-Fluorophenyl)propan-2-amineSimilar phenyl substitutionPotentially acts on monoamine transporters
1-(3-Methoxyphenyl)propan-2-amineMethoxy substitution on different ringSimilar reuptake inhibition properties
2-(4-Fluorophenyl)ethanamineFluorine substitution on ethyl chainComparable interaction with receptors

These compounds exhibit unique properties due to variations in their substituents, which influence their biological activities. The distinct combination of fluorine and methoxy groups in (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride sets it apart, potentially enhancing its selectivity and efficacy compared to others in this class .

Through extensive research into its synthesis, biological activity, and interactions, (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride emerges as a significant compound within medicinal chemistry, warranting further exploration for therapeutic applications.

Dates

Modify: 2023-08-19

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